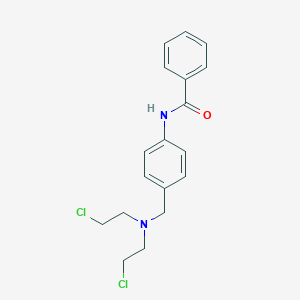
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)-, also known as BCM, is a chemical compound that has been used in scientific research for several decades. It is a derivative of benzanilide and is commonly used as an alkylating agent in cancer research. BCM is a potent DNA cross-linking agent that has been shown to inhibit cell growth and induce apoptosis in cancer cells.
作用机制
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- works by cross-linking DNA strands, which prevents DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- is particularly effective against rapidly dividing cells, such as cancer cells, because they are more susceptible to DNA damage. The mechanism of action of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- is similar to other DNA-targeting agents, such as cisplatin and doxorubicin.
生化和生理效应
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been shown to induce DNA damage and activate DNA repair pathways in cells. It has also been shown to induce oxidative stress and alter the expression of genes involved in cell cycle regulation and apoptosis. Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been shown to be toxic to both cancer cells and normal cells, but the toxicity is generally higher in cancer cells due to their increased susceptibility to DNA damage.
实验室实验的优点和局限性
One of the main advantages of using Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- in lab experiments is its potent DNA cross-linking activity, which allows for the study of DNA repair mechanisms and the development of new DNA-targeting drugs. However, Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- is also highly toxic and can be difficult to handle due to its carcinogenic properties. Special precautions must be taken when working with Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)-, including the use of personal protective equipment and proper disposal of waste materials.
未来方向
There are several future directions for the use of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- in scientific research. One area of focus is the development of new DNA-targeting drugs that are more effective and less toxic than current chemotherapeutic agents. Another area of focus is the study of DNA repair mechanisms and the development of new strategies for repairing DNA damage. Additionally, Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- may have applications in other areas of research, such as gene therapy and nanotechnology. Overall, the potential uses of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- in scientific research are vast and exciting, and further research is needed to fully explore its potential.
合成方法
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- can be synthesized using a multistep process that involves the reaction of benzanilide with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and the product is purified using column chromatography. The yield of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- can be improved by using a higher concentration of bis(2-chloroethyl)amine and a longer reaction time.
科学研究应用
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been extensively used in cancer research due to its potent DNA cross-linking activity. It has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has also been used in combination with other chemotherapeutic agents to enhance their efficacy. In addition to cancer research, Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been used in the study of DNA repair mechanisms and the development of new DNA-targeting drugs.
属性
CAS 编号 |
100678-35-1 |
|---|---|
产品名称 |
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- |
分子式 |
C18H20Cl2N2O |
分子量 |
351.3 g/mol |
IUPAC 名称 |
N-[4-[bis(2-chloroethyl)aminomethyl]phenyl]benzamide |
InChI |
InChI=1S/C18H20Cl2N2O/c19-10-12-22(13-11-20)14-15-6-8-17(9-7-15)21-18(23)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,23) |
InChI 键 |
HYJFLCXTLNZXOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN(CCCl)CCCl |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN(CCCl)CCCl |
其他 CAS 编号 |
100678-35-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



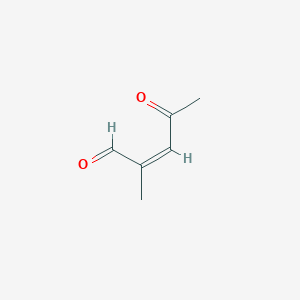
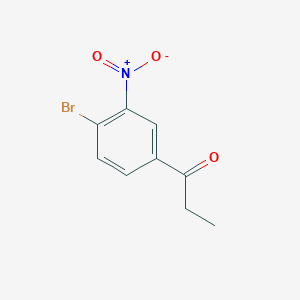
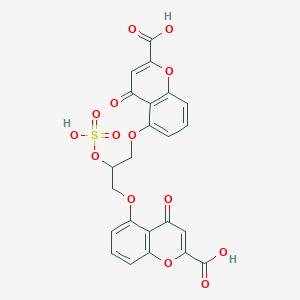
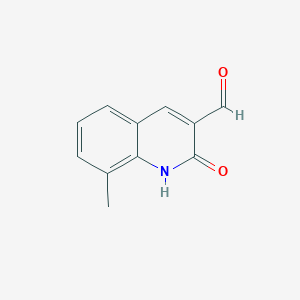
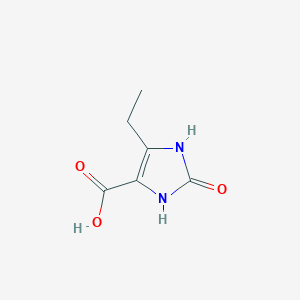
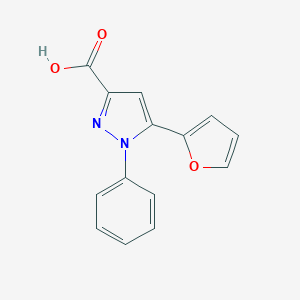

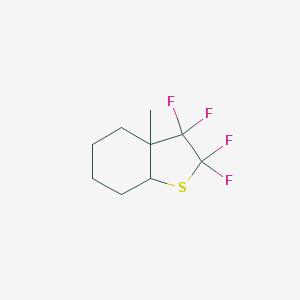
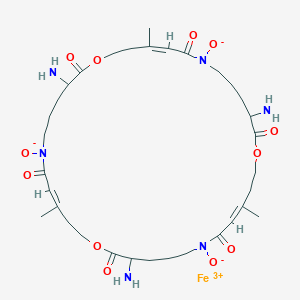
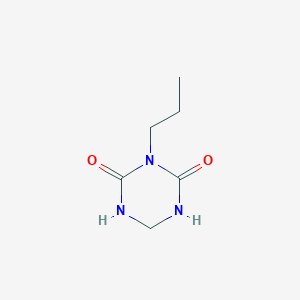
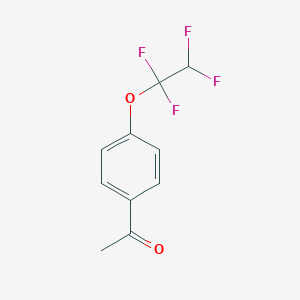
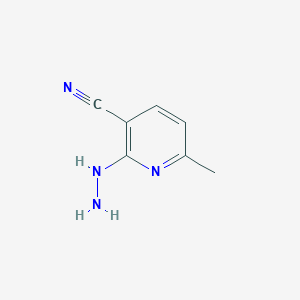
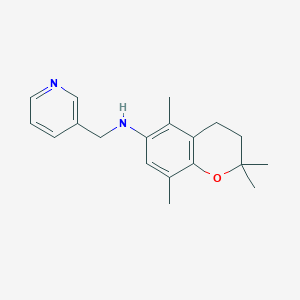
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)